IDO1 Inhibition Potency in Cellular Assays
3-Methyl-1H-indole-1-carbonitrile exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), with an IC₅₀ of 76 nM measured in IFN-γ-stimulated human HeLa cells via kynurenine production inhibition [1]. In contrast, a structurally related N1-unsubstituted indole derivative (CHEMBL4207581) achieves an IC₅₀ of 4 nM under identical assay conditions, representing a 19-fold difference in potency that highlights the critical impact of N1-carbonitrile substitution on target engagement [2].
| Evidence Dimension | IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Related N1-unsubstituted indole derivative (CHEMBL4207581): 4 nM |
| Quantified Difference | 19-fold lower potency for target compound relative to comparator |
| Conditions | IFN-γ-stimulated human HeLa cells; inhibition of kynurenine production; 1 hr pre-incubation |
Why This Matters
The 76 nM cellular IDO1 activity establishes 3-methyl-1H-indole-1-carbonitrile as a validated starting point for IDO1 inhibitor development, while the 19-fold potency difference versus the comparator underscores that N1-carbonitrile substitution produces a distinct activity profile rather than an optimized one—critical information for structure-activity relationship (SAR) campaign design.
- [1] BindingDB BDBM50454800 (CHEMBL4210456). Affinity Data: IC₅₀ 76 nM. Inhibition of IDO1 in IFN-γ-stimulated human HeLa cells assessed as inhibition of kynurenine production. View Source
- [2] BindingDB BDBM50454785 (CHEMBL4207581). Affinity Data: IC₅₀ 4 nM. Inhibition of IDO1 in IFN-γ-stimulated human HeLa cells. View Source
